6-Hydroxyquinoline-2-carboxylic acid is a heterocyclic organic compound that stands at the intersection of coordination chemistry and materials science. Its rigid quinoline backbone, coupled with the strategically positioned hydroxyl and carboxylic acid functional groups, makes it an exceptional building block for a new generation of advanced materials. The nitrogen atom of the quinoline ring, the phenolic oxygen, and the carboxylic acid group provide a versatile coordination pocket for a wide array of metal ions. This unique structural feature allows for the design and synthesis of materials with tailored electronic, optical, and chemical properties.
This guide provides an in-depth exploration of the applications of 6-hydroxyquinoline-2-carboxylic acid in materials science. It is intended for researchers, scientists, and professionals in drug development who are looking to harness the potential of this and related hydroxyquinoline carboxylic acid derivatives. While the body of research specifically focused on the 6-hydroxy-2-carboxylic acid isomer is still emerging, the principles and protocols outlined herein are drawn from extensive studies on closely related and isomeric compounds, providing a robust framework for future investigations. We will delve into the design principles, synthesis protocols, and characterization techniques for coordination polymers, metal-organic frameworks (MOFs), and fluorescent sensors, offering both theoretical insights and practical, field-proven methodologies.
The ability of 6-hydroxyquinoline-2-carboxylic acid to act as a multidentate ligand makes it an ideal candidate for the construction of coordination polymers and MOFs. These materials are formed through the self-assembly of metal ions or clusters with organic linkers, creating one-, two-, or three-dimensional networks with a high degree of order. The properties of the resulting materials are dictated by the choice of the metal ion, the geometry of the ligand, and the reaction conditions.
The synthesis of coordination polymers and MOFs is a nuanced process where subtle changes in experimental parameters can lead to vastly different structures and properties. The solvothermal method is a widely employed technique for the synthesis of these crystalline materials.
This protocol provides a general method for the synthesis of a luminescent coordination polymer using a hydroxyquinoline carboxylic acid ligand and a lanthanide salt. Lanthanide complexes are of particular interest due to their unique photoluminescent properties, including sharp emission bands and long luminescence lifetimes.
The inherent fluorescence of the quinoline moiety can be modulated upon coordination with metal ions, making 6-hydroxyquinoline-2-carboxylic acid and its derivatives excellent candidates for the development of fluorescent chemosensors. The design of these sensors often relies on mechanisms such as Chelation-Enhanced Fluorescence (CHEF), where the binding of a metal ion restricts intramolecular rotations and vibrations, leading to an increase in fluorescence quantum yield.
In the free ligand state, the fluorescence of a hydroxyquinoline derivative may be weak due to various non-radiative decay pathways. Upon chelation with a specific metal ion, the formation of a rigid complex can block these pathways, resulting in a "turn-on" fluorescent response. The selectivity of the sensor is determined by the specific coordination geometry and the electronic properties of the binding pocket, which favor interaction with certain metal ions over others.
This protocol describes the synthesis of a Schiff base derivative of a hydroxyquinoline aldehyde, which can serve as a selective fluorescent probe for metal ions. Schiff base formation is a versatile method for creating more complex ligand systems with tailored binding sites.
This protocol outlines the steps for evaluating the performance of a synthesized fluorescent probe for the detection of a target metal ion.
The following tables provide representative data for materials derived from hydroxyquinoline carboxylic acids. While specific data for 6-hydroxyquinoline-2-carboxylic acid is limited, these tables serve as a reference for the expected characterization results and performance of similar materials.
The field of materials science is constantly seeking new building blocks for the creation of functional materials. While isomers like 8-hydroxyquinoline have been extensively studied, 6-hydroxyquinoline-2-carboxylic acid represents a largely untapped resource with the potential for novel material design. Its unique coordination geometry may lead to the formation of coordination polymers and MOFs with unprecedented topologies and properties.
By applying the principles and protocols detailed in this guide, researchers are well-equipped to venture into these exciting and promising areas of materials science, unlocking the full potential of 6-hydroxyquinoline-2-carboxylic acid and its derivatives.
-
Zhao, Y., et al. (2010). Solvothermal Synthesis of Multifunctional Coordination Polymers. Zeitschrift für Naturforschung B, 65(8), 976-998. Available at: [Link]
-
Li, M., et al. (2021). Progress in Luminescent Materials Based on Europium(III) Complexes of β-Diketones and Organic Carboxylic Acids. Molecules, 26(11), 3193. Available at: [Link]
-
Cipurković, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11(1), 1-10. Available at: [Link]
- BenchChem. (2025). Application Notes and Protocols for Metal Ion Detection Using 8-Hydroxyquinoline-2-carbaldehyde. Retrieved from a relevant scientific supplier's website.
-
Sun, Y., et al. (2010). Structures and Photoluminescent Properties of the Lanthanide Coordination Complexes with Hydroxyquinoline Carboxylate Ligands. Crystal Growth & Design, 10(4), 1845-1852. Available at: [Link]
-
Howarth, A. (2025, January 24). Adventures in the Synthesis of Metal Organic Frameworks [Video]. YouTube. Retrieved from [Link]
-
Martí-Gastaldo, C. (2021, May 31). The chemistry of Metal-Organic Frameworks -MOFs- [Video]. YouTube. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols: 2-Hydroxyquinoline for the Detection of Specific Metal Cations. Retrieved from a relevant scientific supplier's website.
-
Massoud, M. A., et al. (2014). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. Heterocyclic Communications, 20(2), 81-88. Available at: [Link]
- BenchChem. (2025). Application Notes and Protocols for 2-Hydroxyquinoline as a Fluorescent Probe. Retrieved from a relevant scientific supplier's website.
- BenchChem. (2025). Application of 2-Hydroxyquinoline in Metal Ion Detection: Application Notes and Protocols. Retrieved from a relevant scientific supplier's website.
-
Zaltariov, M.-F., et al. (2019). Design and Synthesis of a New Photoluminescent 2D Coordination Polymer Employing a Ligand Derived from Quinoline and Pyridine. Crystals, 9(12), 641. Available at: [Link]
-
Alhumaimess, M. S. (2020). Metal–organic frameworks and their catalytic applications. Journal of Saudi Chemical Society, 24(6), 461-473. Available at: [Link]
-
Martins, L. M. D. R. S. (2020). Special Issue: Coordination Chemistry and Catalysis. Catalysts, 10(4), 419. Available at: [Link]
-
Madec, H., et al. (2023). Metal complexes for catalytic and photocatalytic reactions in living cells and organisms. Chemical Science, 14(3), 409-442. Available at: [Link]
-
Benesperi, I., et al. (2020). Copper Coordination Complexes for Energy-Relevant Applications. Energies, 13(9), 2198. Available at: [Link]
-
Li, Z.-H., et al. (2019). Synthesis, structure, and catalytic properties of a copper(II) coordination polymer material constructed from 5-nitro-1,2,3-benzenetricarboxylic acid and bis(4-pyridylformyl)piperazine mixed ligands. Journal of Solid State Chemistry, 278, 120908. Available at: [Link]
-
Wang, X., et al. (2017). Cu(I) Coordination Polymers as the Green Heterogeneous Catalysts for Direct C–H Bonds Activation of Arylalkanes to Ketones in Water with Spatial Confinement Effect. Inorganic Chemistry, 56(21), 13329-13336. Available at: [Link]
-
Ding, F., et al. (2023). Second auxiliary ligand induced two coppor-based coordination polymers and urease inhibition activity. Journal of Solid State Chemistry, 331, 124537. Available at: [Link]
-
Łyszczek, R., et al. (2025). Transition metal complexes with quinoline-2-carboxylate ligand: synthesis, crystal structure, thermal analysis and quantum chemical calculations. Journal of Thermal Analysis and Calorimetry. Available at: [Link]
-
Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166. Available at: [Link]
-
Garcı́a-Raso, Á., et al. (2021). Synthesis of coordination polymers and zinc compounds. Divulga UAB - University research dissemination magazine. Available at: [Link]
-
D'auria, M., et al. (2021). New Coumarin Dipicolinate Europium Complexes with a Rich Chemical Speciation and Tunable Luminescence. Molecules, 26(16), 4991. Available at: [Link]
-
Cui, Y., et al. (2020). Lanthanide complexes based on a conjugated pyridine carboxylate ligand: structures, luminescence and magnetic properties. RSC Advances, 10(12), 7136-7143. Available at: [Link]
-
Zhang, X., et al. (2020). A series of coordination polymers based on 2,6-pyridinedicarboxylic acid ligand: Synthesis, crystal structures, photo-catalysis and fluorescent sensing. Journal of Molecular Structure, 1202, 127329. Available at: [Link]
-
Kadir, M. A., et al. (2015). Synthesis and Characterization of New Metal- Organic Framework Derived from 6-(Methoxycarbonyl) Pyridine-2-Carboxylic Acid as Application for Hydrogen Storage Materials. International Journal of ChemTech Research, 8(12), 357-364. Available at: [Link]
-
Wang, Y., et al. (2022). Quinoline-tagged fluorescent organic probes for sensing of nitro-phenolic compounds and Zn2+ ions at the ppb level. Materials Advances, 3(10), 4251-4260. Available at: [Link]
-
Das, S., et al. (2024). Turn-on detection of Al3+ ions using quinoline-based tripodal probe: mechanistic investigation and live cell imaging applications. Analytical Methods, 16(26), 5022-5031. Available at: [Link]
-
Zhang, Y., et al. (2022). ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex. ACS Omega, 7(20), 17359-17367. Available at: [Link]
-
Wenzel, M., et al. (2018). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Sensors, 18(11), 3791. Available at: [Link]
-
Chen, Y., et al. (2010). Synthesis and design of fluorescence ligands to act as sensor for zinc. Thesis. Available at: [Link]
-
S. N., A., & N, H. (2020). Quinoline-2-thiol Derivatives as Fluorescent Sensors for Metals, pH and HNO. Chemistry Letters, 49(8), 923-926. Available at: [Link]
-
Yamgar, R. S., et al. (2014). Synthesis and characterization of mixed ligand metal(II) complexes with Schiff base and 8-hydroxyquinoline as ligands. Journal of Chemistry Letters, 5(2), 101-108. Available at: [Link]
-
Zhang, Y., et al. (2023). A single 8-hydroxyquinoline-appended bile acid fluorescent probe obtained by click chemistry for solvent-dependent and distinguishable sensing of zinc(II) and cadmium(II). Bioorganic Chemistry, 141, 106869. Available at: [Link]
-
Szabó, M. P., et al. (2023). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. International Journal of Molecular Sciences, 24(1), 593. Available at: [Link]
-
Mphahlele, M. J., et al. (2024). Synthesis, Characterization and Catalytic/Antimicrobial Activities of Some Transition Metal Complexes Derived from 2-Floro-N-((2-Hydroxyphenyl)Methylene)Benzohydrazide. Molecules, 29(23), 5569. Available at: [Link]
-
Karges, J., et al. (2022). Metal Complexes for Therapeutic Applications. Trends in Chemistry, 4(8), 615-629. Available at: [Link]
-
Yamauchi, S., & Okubo, T. (2018). Catalysis using transition metal complexes featuring main group metal and metalloid compounds as supporting ligands. Chemical Science, 9(42), 8046-8057. Available at: [Link]
-
Díaz-Urrutia, C., et al. (2024). Quinoline Hydroxyalkylations from Iron-Catalyzed, Visible-Light-Driven Decarboxylations. Molecules, 29(24), 5780. Available at: [Link]
-
Burrows, A. D., et al. (2020). Synthesis, structures and properties of metal–organic frameworks prepared using a semi-rigid tricarboxylate linker. CrystEngComm, 22(38), 6338-6349. Available at: [Link]
-
Li, H., et al. (2019). Structural diversity of metal–organic frameworks based on a chalcone dicarboxylic acid ligand. Dalton Transactions, 48(43), 16297-16304. Available at: [Link]
-
O'Keeffe, M., et al. (2016). Structures of Metal–Organic Frameworks with Rod Secondary Building Units. Chemical Reviews, 116(18), 11831-11850. Available at: [Link]
-
Zhang, J., et al. (2023). Structural survey of metal–covalent organic frameworks and covalent metal–organic frameworks. International Journal of Minerals, Metallurgy and Materials, 30(12), 2298-2311. Available at: [Link]
-
Zheng, S., et al. (2021). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. Polymers, 13(21), 3791. Available at: [Link]
-
Kubiak, R., et al. (2021). 3D Metal–Organic Frameworks Based on Co(II) and Bithiophendicarboxylate: Synthesis, Crystal Structures, Gas Adsorption, and Magnetic Properties. Materials, 14(5), 1098. Available at: [Link]
-
Abedin, M. J., et al. (2022). Physiochemical characterization of metal organic framework materials: A mini review. Results in Chemistry, 4, 100309. Available at: [Link]
-
Mitu, F., et al. (2022). Spectral Characteristics and Applications of Metal–Organic Frameworks Based on Copper Cyanide and Quinoline Bases. Journal of Fluorescence, 32(5), 1831-1845. Available at: [Link]
-
Wang, S., et al. (2018). A series of Ln2 complexes based on an 8-hydroxyquinoline derivative: slow magnetization relaxation and photo-luminescence properties. New Journal of Chemistry, 42(7), 5688-5697. Available at: [Link]
-
Bünzli, J.-C. G., et al. (2019). Colorimetry of Luminescent Lanthanide Complexes. Applied Sciences, 9(18), 3862. Available at: [Link]
-
Chen, Y., et al. (2023). Preparation, Crystal structure and Luminescence Properties of Lanthanide Complexes with 2,4,6-tri(pyridin-2-yl)-1,3,5-triazine and Organic Carboxylic Acid. Molecules, 28(4), 1845. Available at: [Link]
-
Liu, Y., et al. (2023). Effects of Europium Complex on Thermal and Photoluminescence Properties of Polyurethane-Europium Materials. Polymers, 15(5), 1121. Available at: [Link]
-
Di Pietro, S., et al. (2023). Highly Luminescent Europium(III) Complexes in Solution and PMMA-Doped Films for Bright Red Electroluminescent Devices. International Journal of Molecular Sciences, 24(11), 9347. Available at: [Link]
- ChemSynthesis. (2025). 6-hydroxy-2,4-quinolinedicarboxylic acid.
-
Kłak, J., et al. (2017). Comparative Structural and Vibrational Study of 8-Hydroxyquinoline and 8-Hydroxyquinoline Succinate Compounds: A DFT Study. Journal of Spectroscopy, 2017, 8541924. Available at: [Link]
-
Pinto, M., et al. (2017). Understanding M−ligand bonding and mer-/fac- isomerism in tris(8-hydroxyquinolinate) metallic complexes. Dalton Transactions, 46(31), 10219-10229. Available at: [Link]
-
Zhang, Y., et al. (2021). Developing Metal-binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds. ChemMedChem, 16(16), 2533-2540. Available at: [Link]
-
Patra, A., et al. (2015). Solvothermal synthesis of coordination polymers at different temperatures and their luminescence studies. CrystEngComm, 17(39), 7542-7549. Available at: [Link]
-
S., S., & R., V. (2014). synthesis, characterization and antimicrobial activity of mixed ligand Co(II) and Ni(II) complexes with 8-hydroxyquinoline and some amino acids. International Journal of ChemTech Research, 6(1), 24-29. Available at: [Link]
- Google Patents. (n.d.). CN107602463B - Synthesis method of 6-hydroxy-2 (1H) -quinolinone.
-
Wątły, J., et al. (2021). 2D Coordination Polymers Based on Isoquinoline‐5‐Carboxylate and Cu(II). ChemistryOpen, 10(1), 10-15. Available at: [Link]
-
Szostak, M., et al. (2025). Chemical Speciation and Coordination Behavior of 8‑Hydroxyquinoline-2-carboxylic Acid with Divalent Cations in Aqueous Solution: An Irving–Williams Series Study. ACS Omega, 10(48), 58588-58599. Available at: [Link]
-
Aydemir, M., et al. (2023). Development of 8-hydroxyquinoline derivatives as fluorescence sensors for Zn2+ detection. Journal of the Turkish Chemical Society, Section A: Chemistry, 10(1), 1-12. Available at: [Link]
-
Al-Hamdani, A. A. S., et al. (2022). Metal Complexes with Hydroxyflavones: A Study of Anticancer and Antimicrobial Activities. Molecules, 27(19), 6528. Available at: [Link]
-
Wani, I. A., et al. (2022). Detection of Selected Heavy Metal Ions Using Organic Chromofluorescent Chemosensors. Chemosensors, 10(10), 405. Available at: [Link]
-
ResearchGate. (n.d.). Selected coordination complexes synthesized by the solvothermal method. Retrieved from [Link]
-
Wijaya, C. H., et al. (2017). Synthesis of UiO-66 Using Solvothermal Method at High Temperature. Journal of Physics: Conference Series, 846, 012015. Available at: [Link]
-
Karagiaridi, O., et al. (2014). Synthesis and Characterization of Functionalized Metal-organic Frameworks. Journal of Visualized Experiments, (91), 52093. Available at: [Link]
-
ResearchGate. (n.d.). Solvothermal synthesis of MOFs. Retrieved from [Link]
-
Gálico, D. A., et al. (2021). Solvothermal synthesis of organoclay/Cu-MOF composite and its application in film modified GCE for simultaneous electrochemical detection of deoxyepinephrine, acetaminophen and tyrosine. RSC Advances, 11(48), 30206-30218. Available at: [Link]
-
ResearchGate. (n.d.). Influence of Different Organic Bases on The Luminescence Properties of Europium Complexes with 2-Hydroxyquinoline-4-Carboxylic Acid. Retrieved from [Link]